molecular formula C12H14F3NO3 B12069193 Methyl 2-amino-3-(3-methoxy-5-(trifluoromethyl)phenyl)propanoate

Methyl 2-amino-3-(3-methoxy-5-(trifluoromethyl)phenyl)propanoate

Cat. No.: B12069193
M. Wt: 277.24 g/mol
InChI Key: QPUMJPKMXRFKJO-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(3-methoxy-5-(trifluoromethyl)phenyl)propanoate is a chemical compound with a complex structure that includes a trifluoromethyl group, an amino group, and a methoxy group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(3-methoxy-5-(trifluoromethyl)phenyl)propanoate typically involves multiple steps. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction . The trifluoromethylation process is also crucial, which can be achieved through radical trifluoromethylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and reagents, such as boron reagents for Suzuki-Miyaura coupling, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(3-methoxy-5-(trifluoromethyl)phenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(3-methoxy-5-(trifluoromethyl)phenyl)propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. It can activate substrates and stabilize transition states through hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-3-(3-methoxy-5-(trifluoromethyl)phenyl)propanoate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in various applications .

Properties

Molecular Formula

C12H14F3NO3

Molecular Weight

277.24 g/mol

IUPAC Name

methyl 2-amino-3-[3-methoxy-5-(trifluoromethyl)phenyl]propanoate

InChI

InChI=1S/C12H14F3NO3/c1-18-9-4-7(5-10(16)11(17)19-2)3-8(6-9)12(13,14)15/h3-4,6,10H,5,16H2,1-2H3

InChI Key

QPUMJPKMXRFKJO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(F)(F)F)CC(C(=O)OC)N

Origin of Product

United States

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